N-phenethyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide
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Description
N-phenethyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Scientific Research Applications
Amplification of Phleomycin Effects
Purine derivatives, such as 2-(6?,8?,9?-Trimethylpurin-2?-ylthio)acetamide, have been synthesized and evaluated for their ability to enhance the lethal effect of phleomycin on Escherichia coli cultures. These studies offer insights into the role of purine modifications in biomedical applications, potentially including the compound of interest (Bhushan et al., 1975).
Vibrational Spectroscopy and Molecular Docking Studies
Research involving compounds structurally similar to the one , such as 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, has been conducted to understand their vibrational properties and potential biological interactions. These studies include molecular docking to predict inhibitory activity against specific protein complexes, suggesting potential therapeutic applications (El-Azab et al., 2016).
Anticonvulsant Properties
The synthesis of thioacetamide derivatives related to the query compound has been explored for potential anticonvulsant activities. These studies involve the creation of new molecules and their evaluation in models of induced seizures, providing a foundation for developing new therapeutic agents (Severina et al., 2020).
Sensitive Detection of Carbonyl Compounds
Compounds with functional groups similar to those in the query have been used as molecular probes for detecting carbonyl compounds in environmental samples. Such research indicates the potential utility of these compounds in analytical chemistry and environmental monitoring (Houdier et al., 2000).
Heterocyclic Syntheses from Thioureido-Acetamides
Research has explored the synthesis of various heterocyclic compounds starting from thioureido-acetamides, demonstrating the versatility of these precursors in creating biologically relevant molecules. Such studies could offer a broader context for understanding the synthetic and application potential of the compound of interest (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)27-11-13(24)19-10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXCSZUFGFCHHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.